4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrole core substituted with diverse functional groups, including fluoro, methoxy, hydroxy, and nitro groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-fluoro-4-methoxybenzoyl chloride with a suitable pyrrole derivative under basic conditions. This is followed by the introduction of the hydroxy and nitrophenyl groups through electrophilic aromatic substitution reactions. The final step often involves the methoxyethyl group addition via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. For example, the nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the nitro group, resulting in different reactivity and biological activity.
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-chlorophenyl)-1H-pyrrol-2(5H)-one:
Uniqueness
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both fluoro and nitro groups, along with the pyrrole core, makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
618075-15-3 |
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Molecular Formula |
C21H19FN2O7 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19FN2O7/c1-30-9-8-23-18(12-4-3-5-14(10-12)24(28)29)17(20(26)21(23)27)19(25)13-6-7-16(31-2)15(22)11-13/h3-7,10-11,18,25H,8-9H2,1-2H3/b19-17+ |
InChI Key |
ZLKAJTLGQGVOBB-HTXNQAPBSA-N |
Isomeric SMILES |
COCCN1C(/C(=C(/C2=CC(=C(C=C2)OC)F)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COCCN1C(C(=C(C2=CC(=C(C=C2)OC)F)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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